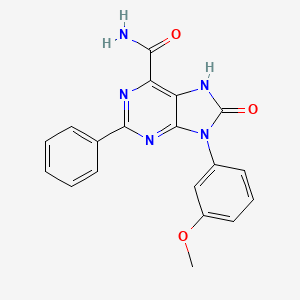

9-(3-methoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide

CAS No.: 899741-81-2

Cat. No.: VC6612374

Molecular Formula: C19H15N5O3

Molecular Weight: 361.361

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899741-81-2 |

|---|---|

| Molecular Formula | C19H15N5O3 |

| Molecular Weight | 361.361 |

| IUPAC Name | 9-(3-methoxyphenyl)-8-oxo-2-phenyl-7H-purine-6-carboxamide |

| Standard InChI | InChI=1S/C19H15N5O3/c1-27-13-9-5-8-12(10-13)24-18-15(22-19(24)26)14(16(20)25)21-17(23-18)11-6-3-2-4-7-11/h2-10H,1H3,(H2,20,25)(H,22,26) |

| Standard InChI Key | AFUGTYJPPDKOQS-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4 |

Introduction

Synthesis and Characterization

The synthesis of purine derivatives typically involves multi-step reactions starting from simpler purine precursors. Techniques such as nucleophilic substitution and condensation reactions are commonly used. Characterization involves spectroscopic methods like NMR and mass spectrometry to confirm the structure and purity of the compound.

| Synthesis Method | Description |

|---|---|

| Nucleophilic Substitution | Replacing existing functional groups with new ones. |

| Condensation Reactions | Forming new bonds by eliminating small molecules. |

Potential Applications

Purine derivatives have been explored for various therapeutic applications due to their ability to interact with biological targets. For example, some purine derivatives have shown promise as inhibitors of enzymes involved in disease pathways.

| Application | Description |

|---|---|

| Anticancer Agents | Inhibiting enzymes crucial for cancer cell proliferation. |

| Antiviral Agents | Targeting viral replication mechanisms. |

Research Challenges and Future Directions

Research on specific purine derivatives like 9-(3-methoxyphenyl)-8-oxo-2-phenyl-8,9-dihydro-7H-purine-6-carboxamide requires access to detailed chemical and biological data. Future studies should focus on synthesizing and characterizing such compounds, followed by in vitro and in vivo evaluations to assess their therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume